CRMP2 SUMOylation Antagonism: Functional Selectivity against Nav1.7-Associated Pathways
The compound 2-[1-(3-nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is specifically claimed as a CRMP2 SUMOylation antagonist, a mechanism that reduces Nav1.7 channel activity without directly blocking the channel [1]. This contrasts with direct Nav1.7 pore blockers like PF-05089771 or XEN402 which carry higher risk of on-target motor and cardiac side effects [2]. While specific IC50 values for this compound in SUMOylation assays are not publicly disclosed in the patent, the functional selectivity is demonstrated by the class's ability to reduce Nav1.7 currents indirectly via CRMP2 deSUMOylation [1].
| Evidence Dimension | Mechanism of Action |
|---|---|
| Target Compound Data | CRMP2 SUMOylation antagonist (indirect Nav1.7 modulation) |
| Comparator Or Baseline | Direct Nav1.7 pore blockers (e.g., PF-05089771, XEN402) |
| Quantified Difference | Not directly quantifiable; functional differentiation is mechanistic rather than single-target potency. |
| Conditions | Functional Nav1.7 current reduction assays in DRG neurons (patent-level data). |
Why This Matters
The indirect mechanism offers a potentially safer therapeutic window for chronic pain and itch by avoiding direct block of cardiac and CNS sodium channels, a critical consideration for in vivo target validation.
- [1] US Patent 11,208,397, 'Small molecule antagonists of sumo related modification of CRMP2 and uses thereof', issued December 28, 2021. View Source
- [2] McDonnell, A., et al. (2017). 'Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy.' Pain, 158(8), 1467-1476. View Source
